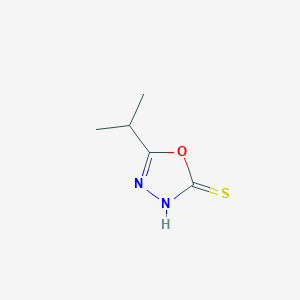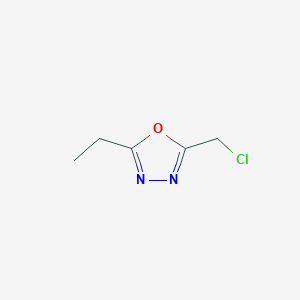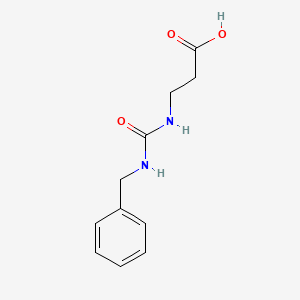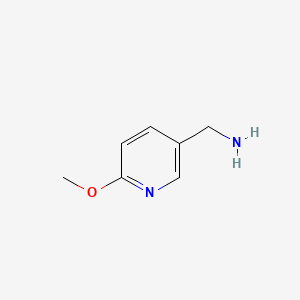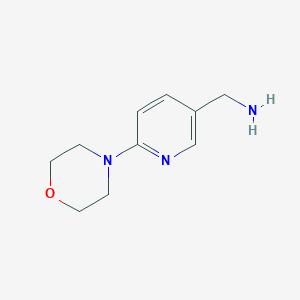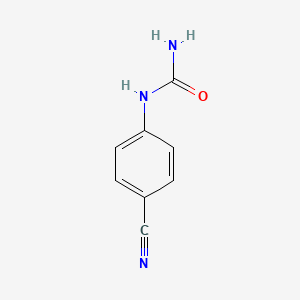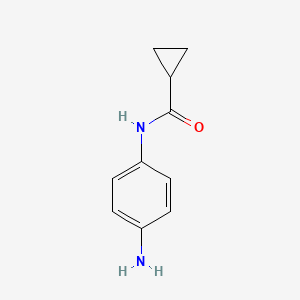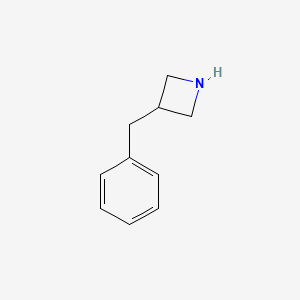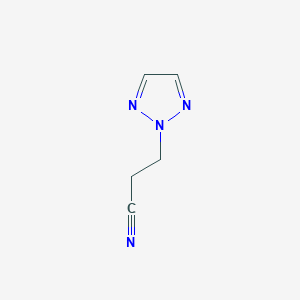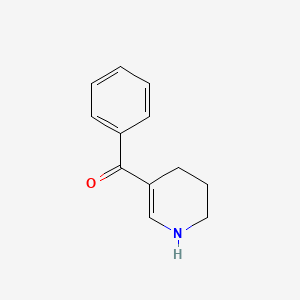
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone
Vue d'ensemble
Description
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone is a compound that is structurally related to various phenylmethanone derivatives, which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds offer insights into the potential characteristics and applications of phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone.
Synthesis Analysis
The synthesis of related compounds involves multi-component condensation reactions or modifications of existing structures to enhance biological activity. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a bioisostere of an aldose reductase inhibitor, indicating a method of modifying the core structure to improve potency . Similarly, (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones were synthesized using a three-component condensation without a catalyst, which could be a method applicable to the synthesis of phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray diffraction. For example, the crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was determined, providing detailed information about the arrangement of atoms in the crystal lattice . This type of analysis is crucial for understanding the molecular interactions and stability of the compound.
Chemical Reactions Analysis
The chemical reactivity of phenylmethanone derivatives can be inferred from studies on similar compounds. For instance, the bioisostere of the aldose reductase inhibitor mentioned earlier suggests that modifications on the phenylmethanone core can lead to significant changes in biological activity. This implies that phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone could also be modified to enhance or alter its chemical reactivity and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylmethanone derivatives are influenced by their molecular structure. For example, the cytotoxic compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was found to inhibit tubulin polymerization and induce apoptosis in leukemia cells, which is related to its ability to bind to the colchicine site on tubulin . These properties are essential for the development of therapeutic agents and could be relevant to the analysis of phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone and its derivatives have been extensively studied for their synthesis and crystal structure. For instance, Huang et al. (2021) focused on synthesizing boric acid ester intermediates with benzene rings, including compounds structurally related to Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone. They confirmed the structures through spectroscopy and crystallography, and performed density functional theory (DFT) calculations to analyze the molecular structures and physicochemical properties (Huang et al., 2021).
Spectroscopic Properties and Quantum Chemistry
The spectroscopic properties of similar compounds have been explored in depth. For example, Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This study utilized quantum chemistry calculations to understand the stabilization and molecular orbital energies of these compounds (Al-Ansari, 2016).
Antimicrobial Activity
Compounds structurally related to Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone have shown antimicrobial properties. Kumar et al. (2012) synthesized a series of derivatives and tested them for antimicrobial activity, finding that several showed good activity compared to standard drugs (Kumar et al., 2012).
Conformational Analysis
The conformational aspects of such compounds are also a focus of research. Gein et al. (2020) synthesized related compounds and analyzed their conformations, demonstrating the utility of these compounds in understanding molecular interactions and stability (Gein et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl(1,2,3,4-tetrahydropyridin-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,9,13H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYMGCCCUQPQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585450 | |
| Record name | Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |
CAS RN |
42374-33-4 | |
| Record name | Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



